2-(6-methyl-1-benzofuran-3-yl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide
Description
This compound features a benzofuran core substituted with a 6-methyl group, linked via an acetamide bridge to a phenyl ring bearing a 4-methylpiperidin-1-yl sulfonyl moiety.
Properties
Molecular Formula |
C23H26N2O4S |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
2-(6-methyl-1-benzofuran-3-yl)-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]acetamide |
InChI |
InChI=1S/C23H26N2O4S/c1-16-9-11-25(12-10-16)30(27,28)20-6-4-19(5-7-20)24-23(26)14-18-15-29-22-13-17(2)3-8-21(18)22/h3-8,13,15-16H,9-12,14H2,1-2H3,(H,24,26) |
InChI Key |
CVLPDYKJZQJSIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=COC4=C3C=CC(=C4)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(6-methyl-1-benzofuran-3-yl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide involves several stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
2-(6-methyl-1-benzofuran-3-yl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield different products.
Scientific Research Applications
Enzyme Inhibition
One of the primary applications of this compound is its role as an enzyme inhibitor. Research has indicated that derivatives of sulfonamides similar to this compound exhibit significant inhibitory activity against various enzymes, including:
- α-Glucosidase : This enzyme is crucial in carbohydrate metabolism, and inhibitors can be beneficial in managing Type 2 Diabetes Mellitus (T2DM) by slowing down glucose absorption.
- Acetylcholinesterase : Inhibition of this enzyme is relevant for treating Alzheimer's disease, as it can enhance cholinergic transmission by preventing the breakdown of acetylcholine .
A study synthesized new sulfonamides with benzodioxane and acetamide moieties and evaluated their inhibitory potential against these enzymes. The findings suggested that the compounds could serve as promising candidates for further development in treating metabolic disorders and neurodegenerative diseases .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Similar sulfonamide derivatives have shown cytotoxic effects against various cancer cell lines, including:
- Colon Cancer
- Breast Cancer
- Cervical Cancer
Research indicates that these compounds can induce apoptosis in cancer cells, making them suitable for further investigation as anticancer agents . The design of molecular hybrids incorporating sulfonamide structures has been a focus area, leading to the development of novel compounds with enhanced activity against tumor cells .
Case Study 1: Enzyme Inhibition
A recent study focused on synthesizing a series of sulfonamide derivatives to evaluate their efficacy as α-glucosidase and acetylcholinesterase inhibitors. The results demonstrated that certain derivatives exhibited IC50 values indicating potent inhibition, suggesting their potential use in managing diabetes and Alzheimer's disease .
Case Study 2: Anticancer Evaluation
In another study, researchers designed new sulfonamide derivatives targeted at cancer treatment. These compounds were tested against a panel of human cancer cell lines. The results revealed that several compounds exhibited significant cytotoxicity, with some leading to apoptosis through various mechanisms. This underscores the relevance of such compounds in anticancer drug discovery .
Structural Insights
The structural formula for the compound is as follows:
This structure comprises a benzofuran moiety linked to a piperidine sulfonamide group, which is crucial for its biological activity.
Summary Table of Applications
| Application | Mechanism/Target | Potential Disease/Condition |
|---|---|---|
| Enzyme Inhibition | α-Glucosidase | Type 2 Diabetes Mellitus |
| Acetylcholinesterase | Alzheimer's Disease | |
| Anticancer Activity | Cytotoxic effects | Various cancers (colon, breast, etc.) |
Mechanism of Action
The mechanism of action of 2-(6-methyl-1-benzofuran-3-yl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and reported activities of analogous compounds:
Key Comparative Insights
Sulfonyl Group Variations: The target compound’s 4-methylpiperidinyl sulfonyl group differentiates it from analogs with piperazinyl (Compound 35) or diethylsulfamoyl (Compound 36) substituents. The methylsulfonyl group in N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () contrasts with the target’s bulkier 4-methylpiperidinyl sulfonyl, which could influence solubility and crystallinity .
Aromatic Core Modifications: The 6-methylbenzofuran core in the target compound is distinct from the chlorophenyl or benzisothiazol groups in other analogs. In contrast, Compound 35 and 36 feature simpler phenyl rings, which may limit their selectivity compared to heterocyclic cores .
Biological Activity Trends: Analgesic activity in Compound 35 correlates with the sulfonamide’s ability to modulate pain pathways (e.g., COX inhibition or opioid receptor interactions). The target compound’s benzofuran moiety could amplify such effects through additional π-π stacking or hydrogen bonding . Anti-hypernociceptive activity in Compound 36 highlights the role of sulfamoyl groups in inflammatory pain modulation. The target’s methylpiperidinyl sulfonyl group may offer similar efficacy with improved bioavailability .
Synthetic Utility :
- The acetamide bridge in the target compound, as seen in and , is a versatile intermediate for synthesizing heterocycles like thiadiazoles or imidazoles. The benzofuran core could further diversify synthetic pathways toward bioactive molecules .
Biological Activity
The compound 2-(6-methyl-1-benzofuran-3-yl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide , with the CAS number 880392-16-5 , is a novel synthetic derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neurology. This article explores its biological activity, including mechanisms of action, efficacy in various models, and structure-activity relationships (SAR).
The molecular formula of this compound is C23H26N2O4S , with a molecular weight of 426.5 g/mol . Its structure includes a benzofuran moiety, which is known for various biological activities, and a piperidine sulfonamide group that may enhance its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H26N2O4S |
| Molecular Weight | 426.5 g/mol |
| CAS Number | 880392-16-5 |
Anticancer Activity
Recent studies have indicated that derivatives containing benzofuran structures exhibit significant anticancer properties. For instance, similar compounds have demonstrated cytotoxic effects against various cancer cell lines, including lung adenocarcinoma (A549) and glioblastoma (U87) cells.
- Mechanism of Action :
- Efficacy :
Neuroprotective Effects
There is emerging evidence suggesting that compounds with piperidine and sulfonamide groups may exhibit neuroprotective properties. These effects could be beneficial in treating neurodegenerative diseases:
- Potential Applications :
- Research Findings :
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
- The presence of the benzofuran ring is essential for anticancer activity, as it facilitates interactions with target proteins involved in cell proliferation.
- Modifications at the piperidine ring can significantly alter potency; for instance, substituents at the para position have been shown to enhance binding affinity and selectivity towards specific receptors .
Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Benzofuran Presence | Essential for anticancer activity |
| Piperidine Substitution | Enhances receptor binding |
| Sulfonamide Group | Potentially increases solubility and bioavailability |
In Vitro Studies
In vitro assays have been employed to assess the cytotoxicity of this compound against various cancer cell lines:
- Cell Lines Tested : A549 (lung adenocarcinoma), U87 (glioblastoma).
- Results : Induction of apoptosis was confirmed through flow cytometry, showing a dose-dependent response.
In Vivo Studies
Preclinical trials using murine models have demonstrated that treatment with this compound leads to significant tumor regression without major side effects on vital organs .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(6-methyl-1-benzofuran-3-yl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide, and how can experimental design minimize trial-and-error approaches?
- Methodological Answer : Employ statistical Design of Experiments (DoE) to identify critical reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and interactions. For example, fractional factorial designs can reduce the number of experiments while capturing nonlinear effects . Pair this with quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states, as demonstrated by ICReDD’s integration of computational and experimental workflows .
- Key Metrics : Yield optimization, impurity profiling, and reaction time reduction.
Q. How can the compound’s purity and structural integrity be validated during synthesis?
- Methodological Answer : Use HPLC with UV/Vis detection (λmax ~255 nm, as seen in similar acetamide derivatives) coupled with mass spectrometry. Optimize mobile phases (e.g., methanol/buffer mixtures at pH 4.6) for peak resolution . For crystallinity assessment, perform X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to confirm polymorphic stability .
- Validation Criteria : Purity ≥98% (via area normalization), mass accuracy within ±2 ppm.
Q. What in vitro assays are suitable for initial pharmacological screening of this compound?
- Methodological Answer : Prioritize receptor-binding assays (e.g., radioligand displacement) targeting GPCRs or ion channels, given the structural similarity to piperidine-containing ligands . Use practical training in chemical biology methods (e.g., SPR, fluorescence polarization) to quantify binding kinetics and selectivity .
- Controls : Include positive controls (e.g., known ligands) and assess off-target effects via broad-panel screening.
Advanced Research Questions
Q. How can computational modeling predict the compound’s pharmacokinetic (PK) and toxicity profiles?
- Methodological Answer : Apply molecular dynamics (MD) simulations to study blood-brain barrier permeability and metabolic stability. Use tools like COMSOL Multiphysics for in silico ADME predictions, integrating AI-driven parameter optimization . Validate with in vitro hepatocyte clearance assays and CYP450 inhibition studies.
- Key Outputs : Predicted logP, half-life, and potential metabolite formation .
Q. What strategies resolve contradictions in biological activity data across different assay platforms?
- Methodological Answer : Perform multivariate analysis (e.g., PCA or PLS regression) to identify assay-specific variables (e.g., buffer composition, cell line variability). Cross-validate results using orthogonal methods (e.g., functional vs. binding assays) and apply Bayesian statistical frameworks to quantify uncertainty .
- Case Example : If cytotoxicity conflicts arise, compare MTT, ATP-luminescence, and live-cell imaging data under standardized conditions .
Q. How can the sulfonyl-piperidine moiety be modified to enhance target engagement while minimizing off-target effects?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies with systematic substitutions (e.g., replacing 4-methylpiperidine with morpholine or azetidine). Use free-energy perturbation (FEP) calculations to predict binding affinity changes . Validate with isothermal titration calorimetry (ITC) to measure thermodynamic parameters.
- Design Table :
| Modification Site | Candidate Groups | Predicted ΔG (kcal/mol) | Experimental IC50 (nM) |
|---|---|---|---|
| Piperidine N-substituent | -CH3, -CF3, -H | -9.2, -8.7, -7.4 | 12 ± 2, 45 ± 5, >1000 |
Q. What advanced separation techniques optimize the purification of stereoisomers or regioisomers?
- Methodological Answer : Implement chiral stationary phase (CSP) chromatography or capillary electrophoresis for enantiomeric resolution. For regioisomers, use high-resolution mass spectrometry (HRMS) coupled with ion mobility to differentiate isobaric species .
- Conditions : Optimize buffer pH (4.6–5.0) and organic modifier gradients to maximize resolution .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational binding predictions and experimental IC50 values?
- Methodological Answer : Re-evaluate force field parameters (e.g., partial charges, solvation models) in docking simulations. Use ensemble docking to account for protein flexibility and compare results across multiple crystal structures . Experimentally, validate with surface plasmon resonance (SPR) to measure kon/koff rates and rule out assay artifacts .
Q. What experimental controls are critical when assessing the compound’s stability under varying storage conditions?
- Methodological Answer : Include accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring of degradation products. Use QbD (Quality by Design) principles to identify critical storage parameters (e.g., oxygen sensitivity, light exposure) .
- Stability Criteria : ≤5% degradation over 24 months at -20°C, as per ICH guidelines .
Methodological Resources
- Experimental Design : ICReDD’s reaction path search protocols , DoE frameworks from chemical engineering .
- Analytical Validation : HPLC conditions from pharmacopeial standards , XRD crystallography protocols .
- Computational Tools : COMSOL Multiphysics for PK modeling , PubChem data for structural analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
